2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-

Catalog No.
S13043130
CAS No.
191599-79-8
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-

CAS Number

191599-79-8

Product Name

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-

IUPAC Name

(4S,5S)-4,5-diphenylimidazolidin-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)/t13-,14-/m0/s1

InChI Key

MLAJDFOBMYBISF-KBPBESRZSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](NC(=O)N2)C3=CC=CC=C3

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- is a chiral compound that belongs to the class of imidazolidinones, which are cyclic derivatives of urea. This compound is characterized by its unique molecular structure featuring two phenyl groups at the 4 and 5 positions and a chiral center at the 4 and 5 positions of the imidazolidinone ring. The molecular formula is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 266.34 g/mol. Its CAS number is 188299-19-6, and it is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to form corresponding imidazolidinone oxides. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can yield the corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using nucleophiles like alkyl or aryl halides under basic conditions .

The major products formed through these reactions include imidazolidinone oxides from oxidation, amines from reduction, and various substituted imidazolidinones from substitution reactions.

Research into the biological activity of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- has highlighted its potential as a bioactive molecule. It has been investigated for its role in drug development due to its ability to interact with biological targets. The mechanism of action typically involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones, which facilitates various

Several methods have been developed for the synthesis of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-:

  • Amidation Method: One common approach involves the amidation of phenylalanine with methylamine followed by a condensation reaction with acetone.
  • Direct Incorporation: Another method includes directly incorporating carbonyl groups into 1,2-diamines to form the imidazolidinone structure through intramolecular acyl nucleophilic substitution .
  • High-Pressure Synthesis: Industrial production often utilizes high-pressure and high-temperature conditions to facilitate these reactions effectively .

The applications of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- span multiple fields:

  • Organic Chemistry: It serves as a catalyst in various organic reactions, particularly in asymmetric synthesis.
  • Pharmaceuticals: The compound is explored for its therapeutic potential in treating diseases due to its bioactive properties.
  • Industrial Uses: It is utilized in producing polymers, detergents, and dyestuffs .

Interaction studies involving 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- focus on its binding affinities with various biological targets. These studies are crucial for understanding how this compound can be optimized for drug development purposes. The formation of iminium ions plays a significant role in these interactions by facilitating binding to nucleophilic sites within biological molecules .

Several compounds share structural similarities with 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-:

Compound NameStructural FeaturesUnique Characteristics
1,3-Dimethyl-2-imidazolidinoneContains two methyl groups at positions 1 and 3Polar solvent; used as a Lewis base
4-ImidazolidinoneA simpler derivative without phenyl substituentsUsed in similar catalytic applications
4,5-Dihydroxy-4,5-diphenylimidazolidin-2-oneHydroxyl groups at positions 4 and 5Potentially more hydrophilic due to hydroxyls

The uniqueness of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- lies in its chiral centers and specific stereochemical properties that enhance its utility in asymmetric synthesis and catalysis compared to these similar compounds .

The molecular structure of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- exhibits a characteristic five-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group [1]. The compound crystallizes with the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 grams per mole [1]. The crystallographic analysis reveals that the imidazolidinone ring adopts a distorted envelope conformation, with specific deviations from planarity that are characteristic of this structural class [10] [12].

The fundamental bond lengths within the imidazolidinone core structure show typical values for this heterocyclic system [34]. The carbon-nitrogen bond lengths within the ring average 1.52 angstroms for the saturated carbon-nitrogen bonds and 1.39 angstroms for the carbonyl-adjacent nitrogen-carbon bonds [34]. These values are consistent with the expected sp³ hybridization at the carbon centers and the partial double-bond character of the nitrogen-carbonyl carbon interaction [35].

The five-membered imidazolidinone ring exhibits significant angular strain, with the nitrogen-carbon-nitrogen bond angles deviating from the ideal tetrahedral angle of 109.5 degrees [10]. Specifically, the nitrogen-carbon-carbon angles show deviations ranging from 6.2 to 8.5 degrees from the ideal geometry, which is attributed to the ring strain inherent in the five-membered heterocycle [10] [12].

Table 2.1.1: Selected Bond Lengths and Angles for 4,5-Diphenyl-2-imidazolidinone

ParameterValueReference
C-N bond length (saturated)1.52(1) Å [34]
C-N bond length (carbonyl-adjacent)1.39(1) Å [34]
N-C-N bond angle deviation6.2-8.5° from 109.5° [10]
Molecular weight238.28 g/mol [1]
Molecular formulaC₁₅H₁₄N₂O [1]

The phenyl substituents at the 4 and 5 positions introduce additional structural complexity through their spatial arrangement relative to the imidazolidinone ring plane [18]. The dihedral angles between the phenyl rings and the heterocyclic core typically range from 38 to 44 degrees, depending on the specific crystalline environment and intermolecular packing forces [9] [18].

Conformational Dynamics in Solution Phase

The conformational behavior of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- in solution exhibits significant dependence on the solvent environment and temperature conditions [6] [24]. Nuclear magnetic resonance spectroscopy studies have revealed that the compound undergoes dynamic conformational exchanges that are highly sensitive to hydrogen-bonding interactions with the surrounding solvent molecules [17] [24].

In weakly hydrogen-bonding solvents such as chloroform, the imidazolidinone ring maintains a relatively stable envelope conformation with minimal dynamic exchange between conformational states [24]. The activation energy barriers for conformational interconversion in these solvents are typically in the range of 20-25 kilojoules per mole, as determined through variable-temperature nuclear magnetic resonance experiments [17].

Conversely, in strongly hydrogen-bonding solvents like dimethyl sulfoxide, the conformational dynamics become significantly more complex [6] [24]. The explicit solvation interactions with dimethyl sulfoxide molecules fundamentally alter the preferred conformational states and reduce the energy barriers for conformational exchange [24]. Vibrational circular dichroism spectroscopy combined with density functional theory calculations has demonstrated that these solute-solvent interactions are essential for accurately predicting the conformational preferences [6] [24].

Table 2.2.1: Conformational Parameters in Different Solvents

SolventActivation Energy (kJ/mol)Dominant ConformationExchange Rate (s⁻¹)
Chloroform20-25Envelope31
Dimethyl sulfoxide15-20Dynamic exchange>100
Reference [17] [24] [17]

The phenyl ring orientations in solution show considerable flexibility, with rotation barriers around the carbon-carbon bonds connecting the phenyl groups to the imidazolidinone core being relatively low [11]. Computational studies indicate that these rotational barriers range from 8 to 12 kilojoules per mole, allowing for rapid interconversion between different phenyl ring orientations at room temperature [22].

Comparative Analysis of (4S,5S) vs. (4R,5R) Enantiomers

The stereochemical configuration at the 4 and 5 positions of the imidazolidinone ring profoundly influences both the physical properties and chemical reactivity of the compound [2] [26]. The (4S,5S) and (4R,5R) enantiomers exhibit identical molecular connectivity but differ in their three-dimensional spatial arrangements, leading to distinct spectroscopic signatures and crystallographic behaviors [19].

X-ray crystallographic studies of both enantiomers reveal that while the fundamental bond lengths and angles remain essentially identical, the overall molecular conformations and crystal packing arrangements show significant differences [19]. The (4S,5S) enantiomer typically crystallizes in space groups that favor specific intermolecular hydrogen-bonding patterns that are not accessible to the (4R,5R) configuration [21].

Vibrational circular dichroism spectroscopy provides a particularly powerful method for distinguishing between the enantiomers without requiring extensive nuclear magnetic resonance analysis [6] [24]. The characteristic vibrational bands in the 1600-1350 inverse centimeter region show opposite signs for the two enantiomers, with the (4S,5S) configuration exhibiting a negative-positive couplet pattern that inverts for the (4R,5R) isomer [24].

Table 2.3.1: Comparative Properties of (4S,5S) vs. (4R,5R) Enantiomers

Property(4S,5S) Configuration(4R,5R) Configuration
Vibrational circular dichroism signature (1525/1500 cm⁻¹)(-/+) couplet(+/-) couplet
Preferred crystal packingSpecific hydrogen-bonding networksMirror-image arrangements
Conformational energy differencesReference stateMirror-image energetics
Chemical shift patternsCharacteristic nuclear magnetic resonanceEnantiomeric nuclear magnetic resonance

The computational analysis of conformational energies reveals that both enantiomers possess identical relative energy landscapes when considered in isolation, but the absolute configurations lead to different interactions with chiral environments [22] [26]. This stereochemical distinction becomes particularly important in asymmetric synthesis applications where the (4S,5S) configuration often provides complementary selectivity to reactions employing the (4R,5R) enantiomer [26].

Dynamic studies using variable-temperature nuclear magnetic resonance spectroscopy show that both enantiomers undergo similar conformational exchange processes, but the specific transition states and activation energies can differ slightly due to the different spatial arrangements of the phenyl substituents [17]. These differences are most pronounced when the compounds are dissolved in chiral solvents or in the presence of other chiral molecules that can form diastereomeric complexes [24].

Hydrogen-Bonding Networks in Solid-State Arrangements

The crystal packing of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- is dominated by extensive hydrogen-bonding networks that stabilize the three-dimensional solid-state structure [13] [16]. The primary hydrogen-bonding interactions involve the nitrogen-hydrogen bonds of the imidazolidinone ring acting as donors to carbonyl oxygen atoms of neighboring molecules [37].

The most prominent hydrogen-bonding motif observed in the crystal structure is the formation of centrosymmetric dimers through nitrogen-hydrogen to oxygen hydrogen bonds [37]. These dimers create characteristic eight-membered ring synthons with the notation {⋯HNCO}₂, which are fundamental structural units that repeat throughout the crystal lattice [37]. The hydrogen bond distances in these dimers typically range from 2.85 to 3.05 angstroms, indicating moderately strong intermolecular interactions [13] [16].

Secondary hydrogen-bonding interactions involve the phenyl ring hydrogen atoms participating in carbon-hydrogen to oxygen contacts and carbon-hydrogen to π interactions with adjacent phenyl rings [21] [37]. These weaker interactions serve to consolidate the crystal packing and contribute to the overall stability of the solid-state structure [33].

Table 2.4.1: Hydrogen-Bonding Parameters in Crystal Structure

Interaction TypeDistance (Å)Angle (°)Symmetry Operation
N-H⋯O (primary)2.85-3.05165-175Centrosymmetric
C-H⋯O (secondary)3.10-3.30140-160Translation
C-H⋯π (tertiary)3.40-3.70120-140Glide plane

The crystal packing analysis reveals that the molecules arrange themselves in parallel sheets stabilized by the primary hydrogen-bonding interactions [13]. These sheets are then stacked through van der Waals forces and the secondary hydrogen-bonding contacts, creating a robust three-dimensional network [16]. The interplanar spacing between adjacent sheets is typically 3.4 to 3.6 angstroms, which is consistent with optimal π-π stacking interactions between the phenyl ring systems [33].

Hirshfeld surface analysis provides quantitative insight into the nature and distribution of intermolecular contacts in the crystal structure [33]. The analysis reveals that hydrogen-bonding interactions account for approximately 35-40% of the total intermolecular contact surface, while van der Waals contacts and π-π interactions contribute the remaining 60-65% [33]. This distribution is typical for aromatic heterocyclic compounds with multiple phenyl substituents [21].

The synthesis of 2-imidazolidinone, 4,5-diphenyl-, (4S,5S)- represents a significant challenge in organic chemistry due to the requirement for precise stereochemical control at two adjacent chiral centers while forming the five-membered heterocyclic ring. This section comprehensively examines the traditional and catalytic asymmetric approaches that have been developed to access this important chiral scaffold.

Traditional Organic Synthesis Routes

Cyclocondensation of Diamines with Carbonyl Derivatives

The cyclocondensation approach represents the most fundamental strategy for constructing the imidazolidinone core structure. This methodology exploits the nucleophilic nature of 1,2-diamines to form cyclic urea derivatives through reaction with various carbonyl sources [1] [2].

The primary synthetic route involves the condensation of 1,2-diaminoethane derivatives with glyoxal or related dicarbonyl compounds under acidic conditions [3]. In aqueous acidic media, the reaction proceeds through initial formation of a bis-imine intermediate, followed by nucleophilic attack to form the five-membered ring. The stereochemistry at the 4 and 5 positions is established during this cyclization step, with the relative configuration being determined by the approach of the nucleophilic amine to the electrophilic carbonyl carbon [3].

For the specific synthesis of 4,5-diphenyl-2-imidazolidinone, the process typically begins with (1S,2S)-1,2-diphenylethane-1,2-diamine as the chiral diamine precursor [4]. The reaction with carbonyldiimidazole in dichloromethane at room temperature provides the desired stereoisomer with excellent diastereoselectivity. The crystallographic analysis of the meso-4,5-diphenylimidazolidin-2-one confirms the cis relationship between the phenyl groups at the 4 and 5 positions [4].

A more sophisticated approach utilizes amino acid amide derivatives as starting materials [5] [6]. Treatment of N-methyl amino acid amides with aldehydes or ketones in the presence of ytterbium trifluoromethanesulfonate catalyst (1-10 mol%) under reflux conditions in chloroform yields imidazolidinone products with variable diastereoselectivity. The reaction proceeds through initial condensation to form an aminal intermediate, followed by intramolecular cyclization with elimination of methanol [5].

The polymer-supported diphenylphosphoryl azide methodology represents an environmentally favorable approach [1]. Carboxylic acids bearing β-positioned reactive functional groups such as alcohols, thiols, or amines undergo Curtius rearrangement followed by intramolecular cyclization to afford imidazolidinone derivatives in good yields. This solid-phase approach offers advantages in terms of product purification and reagent recovery.

Table 1: Traditional Cyclocondensation Methods for Imidazolidinone Synthesis

MethodStarting MaterialsReaction ConditionsTypical Yields (%)
Cyclocondensation of 1,2-diamines with carbonyl compounds1,2-diaminoethane, glyoxal derivativesAcidic conditions, aqueous medium60-85
Amino acid amide condensation with ketonesN-methyl amino acid amides, aldehydes/ketonesYb(OTf)₃ catalyst (1-10 mol%), CHCl₃, reflux22-97
Polymer-supported DPPA cyclizationCarboxylic acids with β-functional groupsPS-DPPA, various solvents, Curtius rearrangementGood yields reported
CDI-mediated cyclizationN,N-dibenzyldiamine, carbonyldiimidazoleCDI, dichloromethane, room temperature55-81
Base-catalyzed intramolecular hydroamidationPropargylic ureasBEMP catalyst (5-10 mol%), acetonitrile, room temperature62-99

The base-catalyzed intramolecular hydroamidation of propargylic ureas represents a more recent development in imidazolidinone synthesis [7]. Using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as the base catalyst, propargylic ureas undergo rapid cyclization at room temperature in acetonitrile to afford imidazolidin-2-ones in excellent yields. The reaction is remarkably fast, often completing within minutes, and demonstrates broad functional group tolerance.

Resolution Techniques for Diastereomeric Purification

The separation and purification of diastereomeric imidazolidinone products represents a critical aspect of stereoselective synthesis. Several resolution techniques have been developed to achieve high enantiomeric purity in the final products [8] [9] [10].

Diastereomeric recrystallization remains the most widely employed method for resolution of enantiomeric mixtures [8]. The strategy involves conversion of enantiomers into diastereomers through formation of salts with enantiopure resolving agents such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts exhibit different physical properties, particularly melting points and solubilities, enabling separation through selective crystallization.

The effectiveness of diastereomeric resolution depends critically on the eutectic composition of the diastereomeric mixture [8]. Various screening methods have been developed to determine optimal eutectic compositions, which correlate directly with the maximum theoretical yield of pure diastereomer obtainable through crystallization. The resolution efficiency is typically expressed as the maximum recovery yield, which ranges from 25-45% for classical resolutions.

Chiral chromatography has emerged as a powerful alternative to classical resolution techniques [9] [10]. Polysaccharide-based chiral stationary phases, particularly Chiralpak and Chiralcel columns, demonstrate excellent selectivity for imidazolidinone derivatives. The resolution factors typically range from 1.5 to 8.0, with baseline separation achievable for many diastereomeric pairs. The advantage of chromatographic resolution lies in its ability to achieve high recovery yields and the possibility of recycling both diastereomers.

Table 2: Resolution Techniques for Diastereomeric Purification

TechniqueResolving Agent/Stationary PhaseTypical Resolution (Rs)Recovery Yield (%)
Diastereomeric crystallizationChiral acids (tartaric acid derivatives)Variable, depends on eutectic composition25-45 (theoretical max 50%)
Chiral chromatographyPolysaccharide-based CSPs1.5-8.0High recovery possible
Enzymatic resolutionLipases, esterasesHigh selectivityUp to 50%
Salt formation with chiral acidsMandelic acid, camphorsulfonic acidModerate to goodVariable
Supercritical fluid chromatographyChiralpak columns1.9-6.7Variable

Enzymatic resolution utilizing lipases and esterases provides an environmentally benign approach to enantiomeric separation [11]. These biocatalytic methods typically operate under mild conditions and demonstrate high selectivity. However, the requirement for suitable enzyme substrates and the theoretical maximum yield limitation of 50% represent significant constraints.

Supercritical fluid chromatography has gained attention as a green alternative to traditional liquid chromatography [10]. Using carbon dioxide as the mobile phase with chiral columns, this technique offers rapid separations with excellent resolution and reduced environmental impact.

Catalytic Asymmetric Synthesis

Proline-Mediated Enantioselective Protocols

The development of proline-mediated asymmetric catalysis has revolutionized the synthesis of chiral imidazolidinone derivatives [12] [13] [14]. Proline, as a naturally occurring chiral amino acid, functions as both a Brønsted acid and a nucleophilic catalyst, enabling dual activation mechanisms that facilitate high levels of enantiocontrol.

The MacMillan imidazolidinone catalyst system represents a landmark achievement in organocatalysis [15] [12] [14]. The benzyl-substituted imidazolidinone catalyst (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride catalyzes Diels-Alder reactions through iminium ion activation. The catalyst condenses reversibly with α,β-unsaturated aldehydes to form chiral iminium ions, which serve as activated dienophiles with lowered LUMO energy levels [15].

The stereochemical control achieved through this system derives from the specific geometric constraints imposed by the catalyst structure [16] [17]. The benzyl substituent shields the Si-face of the dienophile, leaving the Re-face exposed for enantioselective bond formation. Computational studies using molecular mechanics calculations confirm that the (2R)-cycloadduct is predicted for the cycloaddition of cyclopentadiene with the cinnamaldehyde-derived iminium intermediate [16] [17].

Table 3: Proline-Mediated Enantioselective Protocols

ApplicationCatalyst Loading (mol%)Enantioselectivity (% ee)Typical Conditions
Diels-Alder cycloadditions5-2085-99MeOH:H₂O (95:5), room temperature
Friedel-Crafts alkylations10-2088-96Various solvents, 0°C to room temperature
α-Chlorination reactions1080-95Organic solvents, room temperature
Michael additions10-2085-98THF or toluene, room temperature
Cascade reactions10-2090-99Toluene, room temperature to -10°C

The scope of proline-catalyzed reactions extends to various asymmetric transformations [12] [18]. Friedel-Crafts alkylations of indoles with α,β-unsaturated aldehydes proceed with excellent enantioselectivity using (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone as the optimal catalyst structure. The reaction mechanism involves initial formation of an iminium ion intermediate, followed by nucleophilic attack of the indole at the β-position.

α-Chlorination reactions utilizing N-chlorosuccinimide as the halogen source demonstrate the versatility of imidazolidinone catalysis [12]. The reaction proceeds through an enamine intermediate formed between the catalyst and the aldehyde substrate, with subsequent electrophilic chlorination occurring at the α-position with high enantioselectivity.

Cascade reactions represent the pinnacle of organocatalytic complexity, combining multiple transformations in a single operation [19]. The imidazolidinone catalyst enables conjugate addition-halogenation sequences, providing access to complex molecular architectures with multiple stereocenters. These transformations exploit both iminium (LUMO-lowering) and enamine (HOMO-raising) activation modes within the same catalytic cycle.

The synthetic utility of imidazolidinone catalysis has been demonstrated in natural product synthesis [12]. The total synthesis of (-)-flustramine B, a biologically active pyrroloindoline alkaloid, showcases the power of this methodology in complex molecule construction. More recently, photochemical enantioselective α-alkylation protocols have been developed, operating under visible light irradiation without requiring additional photocatalysts.

Recent developments have focused on the immobilization of MacMillan catalysts for improved recyclability [20]. Phosphonylated imidazolidinones designed using green chemistry principles demonstrate excellent catalytic activity in asymmetric Diels-Alder and Friedel-Crafts reactions. These recyclable catalysts maintain high enantioselectivity through multiple reuse cycles, addressing sustainability concerns in asymmetric catalysis.

Transition Metal-Catalyzed Dynamic Kinetic Resolutions

Dynamic kinetic resolution represents an advanced strategy that overcomes the theoretical 50% yield limitation of classical kinetic resolution by combining in situ racemization with asymmetric transformation [21] [22] [11]. This methodology enables quantitative conversion of racemic starting materials to single enantiomer products through the interplay of transition metal catalysis and chiral recognition elements.

The fundamental principle underlying dynamic kinetic resolution involves the rapid interconversion of enantiomers coupled with selective transformation of one enantiomer at a rate significantly faster than racemization [21]. The success of this approach depends on maintaining Curtin-Hammett conditions, where the rate of racemization exceeds the rate of asymmetric transformation, ensuring that the stereochemical outcome is determined by the relative stability of the transition states rather than the ground state enantiomer ratio.

Ruthenium-based catalysts have proven particularly effective for dynamic kinetic resolution of secondary alcohols and related substrates [23] [24]. The Noyori-Ikariya catalyst system utilizes ruthenium complexes bearing chiral diamine ligands such as TsDPEN (N-tosyl-1,2-diphenylethylenediamine). Recent mechanistic investigations have revealed that metal stereogenicity plays a crucial role in determining both catalytic activity and enantioselectivity [23].

Table 4: Transition Metal-Catalyzed Dynamic Kinetic Resolution Systems

Metal ComplexApplicationSelectivity (% ee)Key Features
Ruthenium TsDPEN complexesAsymmetric transfer hydrogenation80-95Metal stereogenicity control
Iron bis(phenanthroline) complexesAsymmetric epoxidation85-91Chiral ligand induced helicity
Rhodium pinene complexesAlkyne additions90-99Configurationally inert complexes
Molybdenum Schrock carbene complexesRing-closing metathesisVariableDynamic equilibrium of stereoisomers
Nonheme iron tetradentate complexesC-H oxidation75-98Remote chiral induction

The ruthenium hydride complexes exist as diastereomeric pairs due to the combination of metal-centered stereogenicity and ligand chirality [23]. Nuclear magnetic resonance spectroscopy combined with density functional theory calculations reveals that both diastereomers are formed under reaction conditions and exist in equilibrium. However, one diastereomer predominates both thermodynamically and kinetically, leading to high enantioselectivity in the asymmetric transfer hydrogenation of ketones.

Iron complexes bearing chiral bis(phenanthroline) ligands demonstrate the importance of metal-centered configuration in asymmetric catalysis [23] [24]. The (aR)-1,1'-binaphthyl substituents connected to the phenanthroline framework induce a Δ-configuration at the iron center. The resulting Δ-(aR,aR) complex catalyzes asymmetric epoxidation of β,β-disubstituted enones with excellent enantioselectivity using peracetic acid as the oxidant.

Rhodium complexes with pinene-derived ligands showcase the concept of metal stereogenicity in alkyne addition reactions [24]. The catalyst exists as configurationally inert Λ and Δ diastereomers, which can be resolved and used independently. Remarkably, the two metal-centered diastereomers provide opposite enantiomers of the product with equal efficiency, demonstrating that asymmetric induction is solely controlled by the metal-centered configuration.

Molybdenum-based Schrock carbene complexes for ring-closing metathesis present a unique case where metal stereogenicity undergoes rapid inversion during the catalytic cycle [23]. The metallacyclobutane intermediate formation and collapse results in interconversion between metal-centered configurations. Under these conditions, Curtin-Hammett principles apply, and the stereochemical outcome becomes independent of the initial metal configuration.

Nonheme iron catalysts with linear tetradentate bis(pyridylmethyl)diamine ligands represent an important class of asymmetric oxidation catalysts [23]. The chiral backbone controls the metal-centered configuration, which adopts the cis-α topology that wraps around the iron center in a helical fashion. The resulting complexes catalyze asymmetric C-H and C=C oxygenations with high enantioselectivity, demonstrating that remote chirality can effectively control stereochemical outcomes.

The application of transition metal-enzyme combinations has significantly expanded the scope of dynamic kinetic resolution [22] [11]. These dual catalytic systems exploit the orthogonal reactivity of organometallic complexes for racemization and enzymes for selective transformation. The development of compatible catalyst systems that function under similar reaction conditions represents a major achievement in this field.

Recent advances in dynamic kinetic resolution have focused on the development of specific racemizing enzymes such as mandelate racemase [22]. These enzymatic systems offer potential for multienzyme dynamic kinetic resolutions, where multiple transformations can be coupled in cascade sequences. The compatibility between different catalytic systems remains a key challenge that determines the success of such complex transformations.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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